6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Lipophilicity Drug Discovery Physicochemical Properties

A 6-alkoxy substituted 1,3-dimethyluracil derivative. The ethoxy group at the 6-position is critical for modulating lipophilicity (LogP ~0.2) and target binding, differentiating it from 6-methoxy analogs. This substitution is essential for applications in kinase inhibitor (e.g., PDHK1) and novel pesticide/patented herbicidal synthesis where specific steric/electronic properties are required. Procure as a high-purity intermediate for advanced R&D.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 93787-99-6
Cat. No. B1582853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
CAS93787-99-6
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C8H12N2O3/c1-4-13-7-5-6(11)9(2)8(12)10(7)3/h5H,4H2,1-3H3
InChIKeyXZVSFCRIFZADMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 93787-99-6) for R&D: A 6-Alkoxy Pyrimidinedione Building Block


6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 93787-99-6), also known as 6-Ethoxy-1,3-dimethyluracil, is a 6-alkoxy-substituted derivative of 1,3-dimethyluracil with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . This heterocyclic compound is characterized by its ethoxy group at the 6-position and methyl groups at the 1- and 3-positions of the pyrimidine-2,4-dione core . It is commercially available from multiple vendors with typical purities of ≥95% to 98% . As a member of the pyrimidinedione class, it serves as a versatile building block in organic synthesis and has been investigated in patent literature for applications ranging from pharmaceutical intermediates to pesticidal compositions [1].

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Why Procurement Cannot Default to Unsubstituted or Generic Analogs


The substitution of the 6-position in 1,3-dimethyluracil derivatives is a critical determinant of their physicochemical properties and biological behavior. The ethoxy group at the 6-position in 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione differentiates it from its 6-methoxy analog (CAS 4097-20-5) and the unsubstituted 1,3-dimethyluracil (CAS 874-14-6). Specifically, the replacement of hydrogen or a methoxy group with an ethoxy group alters key molecular descriptors including LogP (lipophilicity), molecular weight, and hydrogen bonding capacity [1]. This modification can significantly influence solubility, membrane permeability, and target binding affinity, as demonstrated in patent literature where variations in the 6-alkoxy substituent (e.g., methoxy vs. ethoxy) are explicitly claimed to modulate pesticidal and antimicrobial efficacy [2]. Therefore, generic substitution with a non-6-ethoxy analog is not scientifically valid for applications where the specific electronic and steric properties of the ethoxy group are required.

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Quantitative Differentiators vs. 6-Methoxy Analog


LogP (Lipophilicity) Comparison: 6-Ethoxy vs. 6-Methoxy Analog

The ethoxy group at the 6-position of the target compound confers a higher lipophilicity (LogP) compared to the 6-methoxy analog (6-Methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; CAS 4097-20-5), as predicted by quantitative structure-property relationship models . This difference in LogP is a primary determinant of membrane permeability and bioavailability in biological systems.

Lipophilicity Drug Discovery Physicochemical Properties

Molecular Weight and Physicochemical Distinction: Ethoxy vs. Methoxy Substitution

The target compound (C8H12N2O3, MW 184.19 g/mol) is distinguishable from its closest 6-alkoxy analog, the 6-methoxy derivative (C7H10N2O3, MW 170.17 g/mol), by a mass difference of 14.02 Da, corresponding to the replacement of a methyl group with an ethyl group on the ether oxygen . This mass difference is analytically significant and can influence physical properties such as boiling point.

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Purity Grade and Handling Classification for Procurement

Commercially available 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is supplied at defined purity grades (typically ≥95% or 98%) and is classified under the Globally Harmonized System (GHS) as a harmful/irritant, with hazard statements H302, H315, H319, and H335 . This classification dictates specific handling, storage, and shipping requirements that differ from non-hazardous or more hazardous analogs.

Procurement Safety Regulatory Compliance

Recommended R&D Applications for 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione


Synthesis of Pesticidal and Herbicidal Pyrimidine Derivatives

This compound is a suitable starting material or intermediate in the synthesis of novel pesticides and herbicides, as claimed in patent literature (e.g., US4338318, EP 0320775 A2). The presence of the 6-ethoxy group is a key structural feature for modulating the activity of the final pyrimidine-based active ingredient [1]. Its predicted lipophilicity (LogP ~0.2) may be advantageous for designing compounds with favorable membrane penetration in target pests.

Medicinal Chemistry: Development of Kinase Inhibitors

As a 6-alkoxy substituted pyrimidinedione, this compound is a potential building block for developing kinase inhibitors, particularly those targeting PDHK1 (Pyruvate dehydrogenase kinase 1), which has been associated with cancer therapy [2]. The specific ethoxy substitution can influence target binding affinity and selectivity compared to other 6-alkoxy analogs.

Chemical Biology: Probe for Nucleic Acid Interactions

The compound's structural similarity to uracil makes it a candidate for studying interactions with nucleic acids and associated enzymes . Its 6-ethoxy group provides a distinct steric and electronic environment compared to the natural nucleobase, making it a valuable tool for probing the active sites of uracil-processing enzymes or for developing modified oligonucleotides.

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